A Technical Guide to the Chemical Properties and Applications of (4-Aminopyridin-2-yl)methanol Hydrochloride for Research and Development Professionals
A Technical Guide to the Chemical Properties and Applications of (4-Aminopyridin-2-yl)methanol Hydrochloride for Research and Development Professionals
Abstract
This technical guide provides an in-depth analysis of (4-Aminopyridin-2-yl)methanol hydrochloride, a pivotal chemical intermediate for drug discovery and development. Leveraging the established pharmacological profile of its parent scaffold, 4-aminopyridine, this molecule presents a strategic starting point for creating novel chemical entities. This document delineates its core physicochemical properties, provides validated protocols for its synthesis and characterization, explores its application as a versatile building block in medicinal chemistry, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to harness the potential of this compound in their research endeavors.
Introduction and Strategic Context
The 4-aminopyridine scaffold is a cornerstone in neuropharmacology. The parent compound, 4-Aminopyridine (also known as Dalfampridine), is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[1] By inhibiting these channels, it enhances neurotransmitter release at the neuromuscular junction, a mechanism that has been successfully translated into a therapeutic for improving motor function in patients with multiple sclerosis.[1]
(4-Aminopyridin-2-yl)methanol hydrochloride emerges as a strategically significant derivative. The introduction of a hydroxymethyl group at the 2-position of the pyridine ring provides a crucial synthetic handle. This functional group opens a gateway for a multitude of chemical modifications, allowing researchers to systematically explore the structure-activity relationship (SAR) of new analogues. The hydrochloride salt form enhances stability and often improves aqueous solubility, making it more amenable to handling and formulation studies. This guide positions the compound not merely as a chemical but as a tool for innovation in the design of next-generation neurological therapeutics.
Figure 1: Strategic positioning of (4-Aminopyridin-2-yl)methanol HCl.
Core Chemical and Physical Properties
A comprehensive understanding of the compound's fundamental properties is essential for its effective use in experimental design. The data presented below has been aggregated from various chemical suppliers and databases.
Table 1: Compound Identification and Key Properties
| Property | Value | Reference(s) |
| CAS Number | 1354940-95-6 | [2][3] |
| Molecular Formula | C₆H₉ClN₂O | [2][3] |
| Molecular Weight | 160.60 g/mol | [2][3] |
| Synonyms | (4-amino-2-pyridyl)methanol hydrochloride | [2][4] |
| Typical Purity | ≥95% | [2][4] |
| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [2] |
| Storage Conditions | Room Temperature, Dry, Well-Ventilated | [2][5][6] |
Table 2: Computationally Predicted Properties
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | [2] |
| logP (Octanol-Water Partition) | 0.5779 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Solubility and Stability
While specific solubility data for the hydrochloride salt is not extensively published, the parent compound 4-aminopyridine is known to be soluble in water and various organic solvents like DMSO and ethanol.[7] The hydrochloride salt form is anticipated to exhibit enhanced solubility in aqueous and protic solvents compared to its free base, a critical advantage for biological assays and formulation development. The compound is stable under recommended storage conditions, but like many amine-containing molecules, it should be protected from strong oxidizing agents and prolonged exposure to light.
Synthesis and Purification: A Validated Approach
The synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride is logically approached in two distinct stages: the synthesis of the free base followed by its conversion to the hydrochloride salt. This methodology ensures high purity and allows for characterization of the intermediate.
Protocol 1: Synthesis of (4-Aminopyridin-2-yl)methanol (Free Base)
This protocol is adapted from established literature procedures for the reduction of pyridine-carboxylic acid esters.[8] The core of this synthesis is the reduction of a carbonyl group (ester) to a primary alcohol.
Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent, unhindered reducing agent capable of efficiently reducing esters to alcohols without affecting the aromatic pyridine ring. Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the reactants and its inertness to the strong reducing conditions.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: Suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF (approx. 15 mL per gram of LiAlH₄).
-
Addition of Precursor: Dissolve methyl 4-amino-2-pyridinecarboxylate (1.0 eq.) in anhydrous THF (approx. 10 mL per gram of ester) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safely neutralizing the excess reagent and precipitating aluminum salts.
-
Workup: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (4-Aminopyridin-2-yl)methanol as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene or an ethyl acetate/hexane mixture.[8]
Protocol 2: Formation of the Hydrochloride Salt
Causality: Converting the free base to its hydrochloride salt is a standard method to improve the compound's stability, crystallinity, and handling properties. The process involves a simple acid-base reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified (4-Aminopyridin-2-yl)methanol free base in a minimal amount of a suitable solvent like isopropanol or anhydrous diethyl ether.
-
Acidification: To the stirred solution, add a stoichiometric amount (1.0-1.1 eq.) of hydrochloric acid. This is typically added as a solution in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid. Stir the resulting suspension at room temperature for 1-2 hours to ensure complete formation.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry it under vacuum.
Figure 2: General workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and integrity of the synthesized compound. Each technique provides a unique piece of structural evidence.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. The spectrum should confirm the presence of all expected protons with appropriate chemical shifts, multiplicities, and integrations. Key expected signals include two distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and signals for the amine (-NH₂) and hydroxyl (-OH) protons.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule. Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A properly developed method should show a single major peak for the target compound, allowing for quantification of purity (e.g., >95%).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic absorption bands for O-H (alcohol) and N-H (amine) stretches (typically broad, ~3200-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and aromatic C=C/C=N stretches (~1500-1650 cm⁻¹).
Figure 3: A representative analytical workflow for quality control.
Applications in Medicinal Chemistry and Drug Development
The primary application of (4-Aminopyridin-2-yl)methanol hydrochloride is as a versatile scaffold for the synthesis of new drug candidates.[9] Its utility is rooted in the proven pharmacology of the 4-aminopyridine core and the synthetic versatility of the hydroxymethyl group.
Target: Voltage-Gated Potassium (Kᵥ) Channels
The 4-aminopyridine core is a known, albeit non-selective, blocker of Kᵥ channels. By modifying the scaffold at the 2-position, medicinal chemists can aim to:
-
Improve Potency: Design molecules that bind with higher affinity to the channel's pore.
-
Enhance Selectivity: Engineer derivatives that preferentially block specific Kᵥ channel subtypes (e.g., Kᵥ1.1, Kᵥ1.2), which could lead to improved therapeutic windows and reduced side effects.
-
Modulate Pharmacokinetics: Alter properties like absorption, distribution, metabolism, and excretion (ADME) by attaching different chemical moieties.
Synthetic Derivatization Pathways
The -CH₂OH group is a launchpad for numerous chemical transformations, enabling the exploration of a wide chemical space.
Figure 4: Potential synthetic modifications of the methanol group.
Safety, Handling, and Storage
CRITICAL NOTE: Specific toxicity data for (4-Aminopyridin-2-yl)methanol hydrochloride is not widely available. Therefore, all safety precautions must be based on the hazardous profile of the parent compound, 4-Aminopyridine, which is classified as highly toxic.[6][10][11] Treat this compound with extreme caution.
Table 3: GHS Hazard Classifications (based on 4-Aminopyridine)
| Hazard Statement | GHS Classification | Reference(s) |
| H300: Fatal if swallowed | Acute Toxicity, Oral (Cat. 2) | [6][11] |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Cat. 3) | [10][11] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion (Cat. 1) | [10][11] |
| H335: May cause respiratory irritation | STOT SE 3 | [6][11] |
| H411: Toxic to aquatic life with long lasting effects | Aquatic Chronic (Cat. 2) | [6][11] |
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A buttoned lab coat is mandatory.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands, face, and any exposed skin thoroughly after handling.[5]
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure.
-
Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup, wearing full PPE. Avoid generating dust.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately.[5][10]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Consider storing in a locked cabinet due to high toxicity.[5][10]
-
Disposal: Dispose of waste materials and containers at an approved waste disposal plant, following all local, state, and federal regulations.
Conclusion
(4-Aminopyridin-2-yl)methanol hydrochloride is more than a simple chemical; it is a strategic asset for medicinal chemists. By providing a functionalized version of the pharmacologically validated 4-aminopyridine core, it enables the rapid and systematic development of novel compounds targeting voltage-gated potassium channels and other potential biological targets. Its well-defined structure, accessible synthesis, and versatile reactivity make it a valuable building block for any research program focused on neurotherapeutics. Adherence to the stringent safety protocols outlined in this guide is paramount to ensuring its safe and effective use in the laboratory.
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Pharmaffiliates. (4-Aminopyridin-2-yl)methanol. [Link]
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Semantic Scholar. Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine. [Link]
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PubMed. Machine learning approaches and their applications in drug discovery and design. [Link]
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PubChem. (2-Aminopyridin-4-yl)methanol Compound Summary. [Link]
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